molecular formula C12H14O B024323 1-Phenyl-4-hexyn-3-OL CAS No. 184577-40-0

1-Phenyl-4-hexyn-3-OL

Cat. No.: B024323
CAS No.: 184577-40-0
M. Wt: 174.24 g/mol
InChI Key: CPXWNTYACJOKQA-UHFFFAOYSA-N
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Description

Dodecylphosphate, also known as monododecyl phosphate, is an alkyl phosphate ester with the molecular formula C₁₂H₂₇O₄P. It is commonly used in research related to surface chemistry, particularly in the study of lipid bilayers and membrane proteins. As an anionic surfactant, dodecylphosphate is used in model membrane systems to mimic the physicochemical properties of natural phospholipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylphosphate can be synthesized through the reaction of dodecanol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, dodecylphosphate is produced through the esterification of dodecanol with phosphoric acid. This process involves heating the reactants under reflux conditions and using a catalyst such as sulfuric acid to facilitate the reaction. The resulting product is then neutralized and purified to obtain high-purity dodecylphosphate .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Dodecylphosphoric acid.

    Substitution: Various substituted phosphates depending on the nucleophile used.

    Hydrolysis: Dodecanol and phosphoric acid.

Scientific Research Applications

Dodecylphosphate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: Employed in the study of lipid bilayers and membrane proteins, as it mimics the properties of natural phospholipids.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.

    Industry: Utilized in the formulation of detergents, cosmetics, and personal care products

Mechanism of Action

Dodecylphosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to form micelles and vesicles. These structures can encapsulate hydrophobic molecules, making dodecylphosphate useful in drug delivery and other applications. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, facilitating the study of membrane dynamics and protein-lipid interactions .

Comparison with Similar Compounds

Uniqueness: Dodecylphosphate is unique due to its specific chain length and phosphate ester group, which confer distinct physicochemical properties. Its ability to mimic natural phospholipids makes it particularly valuable in biological research .

Properties

IUPAC Name

1-phenylhex-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXWNTYACJOKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635997
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184577-40-0
Record name 1-Phenylhex-4-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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